molecular formula C23H18ClN3O4S B3690792 N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide

Cat. No.: B3690792
M. Wt: 467.9 g/mol
InChI Key: CFPUMIRYGFKAPO-UHFFFAOYSA-N
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Description

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound with a unique structure that combines a benzoxazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group and the dimethoxybenzamide moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide
  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-N’-(3,4-dimethoxybenzoyl)thiourea

Uniqueness

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-29-15-9-13(10-16(12-15)30-2)21(28)27-23(32)25-14-7-8-20-19(11-14)26-22(31-20)17-5-3-4-6-18(17)24/h3-12H,1-2H3,(H2,25,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPUMIRYGFKAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide

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